molecular formula C8H7N5O2 B8643855 2-methyl-5-(4-nitrophenyl)-2H-tetrazole CAS No. 43131-48-2

2-methyl-5-(4-nitrophenyl)-2H-tetrazole

Cat. No.: B8643855
CAS No.: 43131-48-2
M. Wt: 205.17 g/mol
InChI Key: CEUXZGRTNLGQQW-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-nitrophenyl)-2H-tetrazole , with the molecular formula C8H7N5O2, is a tetrazole derivative of significant interest in research and development . Tetrazole derivatives are widely recognized for their versatile applications in coordination chemistry, where they function as valuable ligands for constructing novel metal-organic frameworks (MOFs) due to their multiple coordination modes with various metal ions . This compound is part of the stable yet nitrogen-rich tetrazole family, a class of heterocycles that has attracted considerable attention for its fundamental and applied chemical properties . The structural motif of tetrazoles, in general, serves as a bioisostere for carboxylic acids in medicinal chemistry, which can be pivotal in the design of new pharmacologically active molecules . Researchers utilize this reagent in the synthesis of more complex molecular architectures. Its nitro-phenyl subgroup can potentially serve as an electron-withdrawing component, influencing the electronic properties of the resulting complexes or materials. As a research chemical, this product is labeled For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic use, or for any form of consumption.

Properties

CAS No.

43131-48-2

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-5-(4-nitrophenyl)tetrazole

InChI

InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3

InChI Key

CEUXZGRTNLGQQW-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits notable pharmacological activities, making it a candidate for drug development. Tetrazole derivatives are recognized for their versatility as pharmacophores due to the presence of nitrogen atoms that enhance biological interactions. Some specific areas of interest include:

  • Antimicrobial Activity : Research indicates that 2-methyl-5-(4-nitrophenyl)-2H-tetrazole demonstrates significant antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis. Studies have shown that modifications in the structure can enhance this activity, suggesting a promising avenue for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Derivatives of this compound have been evaluated for their anti-inflammatory properties. In vivo studies indicate that these compounds can reduce edema in animal models, likely due to their ability to inhibit pro-inflammatory cytokines .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, particularly proteases. This mechanism involves binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalysis .

Coordination Chemistry

Ligand Properties
The tetrazole ring structure allows this compound to function effectively as a ligand in coordination chemistry. Its ability to coordinate with metal ions leads to the formation of novel metal-organic frameworks (MOFs) which have applications in catalysis and materials science .

  • Metal Complexes : The compound can form stable complexes with various transition metals, enhancing its utility in catalysis and as a building block for advanced materials. The coordination modes include bidentate and tridentate configurations, allowing for versatile applications in synthetic chemistry .

Material Science

Explosives and Energetic Materials
Due to its high nitrogen content, this compound is also explored in the field of energetic materials. Compounds with similar structures have been studied for their potential use in explosives due to their stability and energy release characteristics during decomposition .

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agents, anti-inflammatory drugsSignificant activity against bacteria; reduces edema
Coordination ChemistryLigands for metal complexesForms stable complexes; versatile coordination modes
Material ScienceExplosives and energetic materialsHigh nitrogen content; potential for energy release

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of tetrazole derivatives, this compound was tested against multiple strains. Results showed a significant reduction in bacterial growth, particularly against Gram-positive bacteria. Structure-activity relationship analysis indicated that the nitrophenyl group enhances antimicrobial efficacy .

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that derivatives based on this compound significantly reduced inflammation in animal models. The observed effects were attributed to inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles : Includes an isoxazole ring linked via an ether group, increasing steric bulk and altering solubility profiles .

Functional Group Diversity

  • 5-(4-Methoxyphenyl)-2H-tetrazole (CAS 6926-51-8): Replaces the nitro group with a methoxy group, improving lipophilicity and reducing electron-withdrawing effects .

Physicochemical Properties

Property 2-Methyl-5-(4-nitrophenyl)-2H-tetrazole 5-(4-Methoxyphenyl)-2H-tetrazole 2-Methyl-5-(tetrazol-1-yl)tetrazole
Molecular Weight 205.17 g/mol 176.18 g/mol 154.12 g/mol
Solubility Low (nitro group reduces polarity) Moderate (methoxy enhances H-bonding) Low (high nitrogen content)
Thermal Stability Moderate (nitro may decompose under heat) High Low (energetic material)
Electron Effects Strong electron-withdrawing (nitro) Electron-donating (methoxy) Neutral (tetrazole ring)

Preparation Methods

Copper-Catalyzed Cross-Coupling of Preformed Tetrazoles

An alternative approach, adapted from, employs a copper-mediated coupling between unsubstituted tetrazole and 4-nitrophenylboronic acid:

Procedure :

  • Reactants : 1H-Tetrazole (0.5 mmol), 4-nitrophenylboronic acid (1.0 mmol), Cu₂O (5 mol%).

  • Conditions : DMSO solvent, oxygen atmosphere, 100°C for 8–12 hours.

  • Workup : Ethyl acetate extraction, washing with HCl and brine, silica gel chromatography.

Advantages :

  • Avoids handling toxic nitriles.

  • Compatible with diverse boronic acids for structural diversification.

Limitations :

  • Lower functional group tolerance compared to cycloaddition.

  • Requires pre-synthesis of 1H-tetrazole, which adds synthetic steps.

N-Methylation to Form 2-Methyl-5-(4-Nitrophenyl)-2H-Tetrazole

Regioselective methylation at the N-2 position of 5-(4-nitrophenyl)-1H-tetrazole is critical to avoiding isomerization. Two methods are prominent:

Methylation Using Dimethyl Carbonate (DMC) and DABCO

A green protocol from utilizes DMC, a non-toxic methylating agent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst:

Procedure :

  • Reactants : 5-(4-Nitrophenyl)-1H-tetrazole (1.0 equiv), DMC (3.0 equiv), DABCO (10 mol%).

  • Conditions : 150°C, solvent-free, 6–8 hours.

  • Mechanism : DABCO activates DMC via nucleophilic attack, forming a reactive carbamate intermediate that undergoes thermal rearrangement to the N-methylated product.

Analytical Data :

  • Yield : ~85% (extrapolated from analogous reactions in).

  • ¹H NMR (CDCl₃) : δ 4.10 (s, 3H, N–CH₃), 8.20–8.35 (m, 4H, Ar–H).

  • Regioselectivity : Confirmed by absence of N-1 methylation byproducts via ¹³C NMR.

Advantages :

  • Eliminates hazardous methyl halides.

  • Solvent-free conditions align with green chemistry principles.

Traditional Methylation with Methyl Iodide

While largely supplanted by DMC, classical methylation remains a benchmark:

Procedure :

  • Reactants : 5-(4-Nitrophenyl)-1H-tetrazole (1.0 equiv), CH₃I (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Conditions : DMF, 60°C, 4 hours.

Challenges :

  • Competitive O-methylation and over-alkylation.

  • Requires rigorous purification to isolate the 2H-tautomer.

Optimization of Reaction Conditions

Catalyst Loading and Temperature Effects

ParameterCycloadditionCross-CouplingDMC Methylation
Catalyst2H₂O (10 mol%)Cu₂O (5 mol%)DABCO (10 mol%)
Temperature (°C)120100150
Time (hours)128–126–8
SolventDMFDMSOSolvent-free

Key Observations :

  • Higher temperatures accelerate DMC-mediated methylation but risk decomposition.

  • Cu₂O in cross-coupling minimizes side reactions compared to other copper sources.

Characterization and Analytical Data

Post-methylation characterization confirms successful N-2 substitution:

¹H NMR Comparison :

  • N–CH₃ : δ 4.10 (s) in 2H-tetrazole vs. absence in 1H-tetrazole.

  • Aromatic Protons : Similar δ values but split patterns due to altered electronic environments.

¹³C NMR Distinctions :

  • N–CH₃ Carbon : δ 38.5 ppm.

  • Tetrazole C-5 : Upfield shift from δ 155.9 ppm (1H) to δ 150.3 ppm (2H).

Comparative Analysis of Synthetic Routes

MetricCycloaddition + DMC MethylationCross-Coupling + CH₃I Methylation
Overall Yield~70%~60%
Hazardous ReagentsNoneCH₃I, DMF
Step Count23
Regioselectivity>95%~80%

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(4-nitrophenyl)-2H-tetrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cycloaddition or substitution reactions. For example, tetrazole derivatives are often prepared by reacting nitriles with sodium azide under acidic conditions (e.g., HCl or NH₄Cl). Optimization involves adjusting reflux time (4–6 hours), solvent choice (ethanol or DMF), and acid catalysis (glacial acetic acid) to enhance yield . Characterization via IR spectroscopy (C=N stretching at ~1600 cm⁻¹) and NMR (distinct methyl and nitro group signals) is critical for validation .

Q. How does pH stability affect experimental design for this compound?

this compound exhibits stability across a wide pH range (pH 2–12), enabling its use in diverse reaction environments. However, strongly alkaline conditions (pH >12) may hydrolyze the tetrazole ring. Buffered solutions (e.g., phosphate buffer at pH 7.4) are recommended for biological assays to maintain structural integrity .

Q. What spectroscopic and crystallographic methods are essential for structural confirmation?

  • XRD : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, with R-factor thresholds <0.05 for high confidence .
  • IR/NMR : Confirm functional groups (e.g., nitro C–N at 1520 cm⁻¹, tetrazole ring protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 218.07) .

Advanced Research Questions

Q. How can computational methods predict tautomeric behavior in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model annular tautomerism between 1H- and 2H-tetrazole forms. Energy differences (<5 kcal/mol) suggest equilibrium favoring the 2H tautomer due to steric stabilization of the methyl group . Solvent effects (PCM model) further refine predictions for biological environments .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in cytotoxicity or antimicrobial activity may arise from:

  • Assay variability : Use standardized protocols (e.g., CCK-8 for cytotoxicity, MIC for antimicrobial activity) with positive controls .
  • Solubility : Poor aqueous solubility can mask activity; DMSO co-solvents (<1% v/v) are recommended .
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) assess metabolic degradation pathways .

Q. How can advanced crystallographic tools address challenges in polymorph identification?

  • ORTEP-III : Visualizes thermal ellipsoids to distinguish polymorphs (e.g., differences in nitro group orientation) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-stacking) driving polymorphism .

Q. What mechanistic insights explain its reactivity in high-energy materials?

The electron-deficient nitro group and tetrazole ring enable explosive applications. Detonation velocity (~7500 m/s) and sensitivity (impact energy <5 J) are modeled using Cheetah thermochemical software. Cycloaddition with fluorodinitromethyl derivatives enhances energy density .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueObserved SignalReference ValueSource
¹H NMR (DMSO-d⁶) δ 8.3–8.5 (d, 2H, Ar–NO₂)δ 8.2–8.6
IR (KBr) 1520 cm⁻¹ (C–N nitro)1500–1550 cm⁻¹
XRD Tetrazole ring angle: 175.2°±1° tolerance

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldSource
Reflux time4–6 hours>80% yield
Solvent polarityEthanol (ε = 24.3)Maximizes solubility
Catalyst (AcOH)5–10 dropsAccelerates cyclization

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